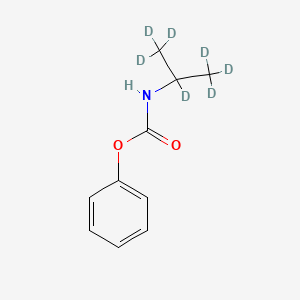

Phenyl isopropylcarbamate-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,11,12)/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUVFGTVVVYSFK-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenyl Isopropylcarbamate-d7: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl isopropylcarbamate-d7, a deuterated analog of the carbamate (B1207046) herbicide Propham. This document details its chemical and physical properties, provides insights into its synthesis, outlines its primary applications as an internal standard in analytical methodologies, and explores the biological pathways affected by its non-deuterated counterpart.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Phenyl isopropylcarbamate, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry-based methods.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value |

| IUPAC Name | Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate |

| Synonyms | Phenyl N-isopropylcarbamate-d7, Propham-d7 |

| CAS Number | 1329835-22-4 |

| Unlabeled CAS No. | 122-42-9 |

| Molecular Formula | C₁₀H₆D₇NO₂ |

| Molecular Weight | 186.26 g/mol |

| Isotopic Purity | Typically ≥98 atom % D |

| Physical State | Solid |

| Storage | Store at room temperature |

Table 2: Physical Properties of Phenyl Isopropylcarbamate (Propham, Non-deuterated)

| Property | Value |

| Melting Point | 87-90 °C |

| Boiling Point | Decomposes at 150 °C |

| Solubility in Water | 179 mg/L at 25 °C |

| Solubility in Organic Solvents | Soluble in alcohols, esters, acetone, benzene, and xylene |

| Vapor Pressure | 0.108 mmHg at 25 °C |

Synthesis of this compound

Conceptual Experimental Protocol for Synthesis

Objective: To synthesize this compound.

Materials:

-

Isopropylamine-d7

-

Phenyl chloroformate

-

Anhydrous toluene (B28343) (or other suitable aprotic solvent)

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Isopropylamine-d7 in anhydrous toluene.

-

Addition of Base: Add triethylamine to the solution to act as a scavenger for the hydrochloric acid byproduct.

-

Addition of Phenyl Chloroformate: Cool the reaction mixture in an ice bath. Add phenyl chloroformate dropwise from the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) to yield the final product.

Caption: A conceptual workflow for the synthesis of this compound.

Application as an Internal Standard in Analytical Methods

The primary application of this compound is as an internal standard in the quantitative analysis of Propham and other carbamate pesticides in various matrices, such as environmental samples (water, soil) and agricultural products.[1] Its use helps to correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise results.

Detailed Experimental Protocol for LC-MS/MS Analysis

Objective: To quantify Propham in a water sample using this compound as an internal standard.

Instrumentation:

-

High-Performance Liquid Chromatograph (HPLC) coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Materials:

-

Water sample

-

Propham analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

Procedure:

-

Sample Preparation (SPE):

-

Condition a C18 SPE cartridge with acetonitrile followed by water.

-

Pass a known volume of the water sample (e.g., 100 mL) through the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte with acetonitrile.

-

-

Internal Standard Spiking: Add a known amount of the this compound internal standard solution to the eluted sample.

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate Propham from matrix components (e.g., start with 95% A, ramp to 95% B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions (Multiple Reaction Monitoring - MRM):

-

Ionization Mode: ESI Positive.

-

MRM Transitions:

-

Propham: Monitor the transition from the precursor ion (e.g., m/z 180.1) to a specific product ion.

-

This compound: Monitor the transition from the precursor ion (e.g., m/z 187.1) to a specific product ion.

-

-

-

-

Quantification: Create a calibration curve using known concentrations of Propham standard, each spiked with the same concentration of the internal standard. Calculate the concentration of Propham in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Caption: A generalized workflow for the quantitative analysis of Propham using an internal standard.

Biological Signaling Pathways (of Propham)

As a deuterated analog used in trace amounts for analytical purposes, this compound is not expected to have significant biological effects. However, its non-deuterated counterpart, Propham, is a well-known herbicide with specific modes of action in plants. Propham primarily acts by inhibiting cell division (mitosis) and photosynthesis.

Inhibition of Plant Cell Division

Propham disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle, primarily at metaphase, and ultimately inhibits plant growth.

Inhibition of Photosynthesis

Propham has been shown to interfere with the photosynthetic electron transport chain, specifically at photosystem II (PSII). This disruption inhibits the flow of electrons, leading to a reduction in the production of ATP and NADPH, which are essential for carbon fixation.

Caption: A simplified diagram of Propham's inhibitory effects on plant signaling pathways.

Conclusion

This compound is a valuable tool for researchers and analytical chemists. Its stable isotopic label provides a reliable internal standard for the accurate quantification of Propham and related carbamate compounds. While the deuterated form itself is not biologically active in the context of its application, understanding the mechanism of its non-deuterated analog provides a broader context for its use in environmental and agricultural studies. This guide serves as a foundational resource for professionals in drug development and scientific research, offering key data and procedural insights for the effective use of this compound.

References

An In-depth Technical Guide to Phenyl Isopropylcarbamate-d7: Chemical Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Phenyl isopropylcarbamate-d7, a deuterated analog of Phenyl isopropylcarbamate. This document details its chemical structure, a proposed synthesis protocol, and its primary application as an internal standard in bioanalytical studies. The information is presented to be a valuable resource for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Chemical Structure and Properties

This compound is a stable isotope-labeled version of Phenyl isopropylcarbamate, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry.

Table 1: Physicochemical Properties of this compound and its Non-Deuterated Analog

| Property | This compound | Phenyl isopropylcarbamate (Non-Deuterated) |

| Molecular Formula | C₁₀D₇H₆NO₂ | C₁₀H₁₃NO₂ |

| Molecular Weight | 186.26 g/mol | 179.22 g/mol [1][2] |

| CAS Number | 1329835-22-4 | 122-42-9[1] |

| Appearance | Solid (predicted) | Colorless crystalline solid[1][2] |

| Melting Point | Not available | 87-90 °C[1][2] |

| Boiling Point | Not available | 311.75 °C (estimated)[1] |

| Water Solubility | Not available | 0.1 g/L at 25 °C[1] |

| SMILES | [2H]C([2H])([2H])C([2H])(NC(=O)Oc1ccccc1)C([2H])([2H])[2H] | CC(C)NC(=O)Oc1ccccc1 |

Below is a diagram illustrating the chemical structure of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of commercially available isopropylamine-d7 with phenyl chloroformate. This reaction is a standard method for the formation of carbamates.

Proposed Synthetic Scheme

The logical workflow for the synthesis is depicted in the diagram below.

References

Phenyl isopropylcarbamate-d7 CAS number and molecular weight

An In-depth Technical Guide to Phenyl Isopropylcarbamate-d7

This technical guide provides a comprehensive overview of this compound, including its fundamental properties, and contextualizes its use through data on its non-deuterated analogue, Phenyl isopropylcarbamate (Propham), and the structurally related herbicide, Propanil. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry.

Core Compound Identification

Chemical Identity and Properties

This compound is the deuterium-labeled form of Phenyl isopropylcarbamate. Deuterium labeling is a common strategy to create internal standards for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS) and as tracers in metabolic studies.[1][2] The physical and chemical properties of this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 1329835-22-4 | [3][4][5] |

| Molecular Weight | 186.26 g/mol | [1][2][6] |

| Molecular Formula | C₁₀H₆D₇NO₂ | [1][2] |

| Synonyms | Phenyl N-isopropylcarbamate-d7, Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate | [3][4] |

| Unlabeled CAS Number | 17614-10-7 | [1][2][3][6] |

| Isotopic Enrichment | 99 atom % D | [6] |

Biological Activity and Mechanism of Action

While specific biological activity data for this compound is limited, the mechanism of action of its non-deuterated counterpart, Phenyl isopropylcarbamate (Propham), is well-documented as a herbicide. Carbamate (B1207046) derivatives, in general, are recognized for their diverse biological activities and are used in the development of therapeutic agents.[3][7][8]

Herbicidal Action of Phenyl Isopropylcarbamate (Propham)

Propham acts as a selective herbicide that disrupts normal cell division in weeds.[9] Its mechanism involves the inhibition of protein and amylase synthesis and affects the activity of messenger RNA.[9] Studies on Nicotiana sylvestris have shown that Isopropyl N-phenyl carbamate (IPC) does not depolymerize plant microtubules (MTs) but damages the microtubule-organizing centers (MTOCs). This leads to MTOC fragmentation, splitting of the spindle poles, and abnormal formation of the division spindle.[10]

Metabolism of Related Carbamates

The metabolism of the related herbicide, Propanil, provides insight into the potential metabolic pathways for phenylcarbamates. Propanil is hydrolyzed in vivo to 3,4-dichloroaniline (B118046) (3,4-DCA) and propionic acid.[2][5] The subsequent N-oxidation of 3,4-DCA is responsible for toxic effects such as methemoglobinemia.[2][5]

Experimental Protocols

Detailed experimental protocols specifically utilizing this compound are not widely published. However, its primary application is as an internal standard in analytical methods. Below is a generalized workflow for its use, alongside a relevant experimental protocol for a related compound.

General Workflow for Use as an Internal Standard

In Vitro Nephrotoxicity Assay for Propanil

This protocol, adapted from a study on the nephrotoxicity of Propanil, illustrates a typical in vitro toxicology experiment where a deuterated standard like this compound could be used for quantification of the parent compound.[5]

-

Cell Isolation : Isolate isolated renal cortical cells (IRCCs) from male Fischer 344 rats using a collagenase perfusion method.

-

Incubation : Incubate approximately 4 million cells/mL in flasks with vehicle (control) or varying concentrations of Propanil (e.g., 0.1, 0.5, 1.0, or 2.0 mM).

-

Atmosphere Control : Equilibrate the atmosphere with 95% O₂/5% CO₂ with shaking.

-

Duration : Continue incubations for a set period (e.g., 120 minutes) at 37°C.

-

Cytotoxicity Measurement : At the end of the incubation, take an aliquot from each flask to determine lactate (B86563) dehydrogenase (LDH) release as a measure of cytotoxicity.

-

Analysis : Centrifuge the aliquots, and analyze the supernatant. For quantification of Propanil and its metabolites, an internal standard like this compound would be added during the sample preparation for LC-MS analysis.

Signaling and Metabolic Pathways

While specific signaling pathways involving this compound are not defined, the metabolic pathway of the related herbicide Propanil is well-characterized and provides a relevant example of arylamide metabolism.

Metabolic Pathway of Propanil

Propanil undergoes hydrolysis by acylamidases to form 3,4-dichloroaniline (3,4-DCA) and propionic acid. 3,4-DCA can then be further metabolized through oxidation by cytochrome P450 enzymes.

Applications in Research and Development

The primary application of this compound is as a high-purity internal standard for the accurate quantification of Phenyl isopropylcarbamate (Propham) in various matrices, including environmental and biological samples.

The broader class of phenyl carbamates has significant relevance in medicinal chemistry and drug design. They serve as pivotal structural motifs in a wide range of pharmacologically active compounds.[3] Carbamate derivatives are utilized as prodrugs to enhance the stability and bioavailability of parent molecules.[7] Furthermore, various phenyl carbamate compounds have been investigated for their potential in treating central nervous system (CNS) disorders, movement disorders, and pain.[11][12][13] The study of deuterated analogues can provide valuable insights into the pharmacokinetics and metabolic profiles of these potential therapeutic agents.[1][2]

References

- 1. Propanil - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. An Active Ingredient In Drugs Synthesis: Derivetives Of Phenyl Carbamide And Carbamate [zenodo.org]

- 4. EXTOXNET PIP - PROPANIL [extoxnet.orst.edu]

- 5. In Vitro Nephrotoxicity Induced by Propanil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdpr.ca.gov [cdpr.ca.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. Propham | C10H13NO2 | CID 24685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Effects of the herbicide isopropyl-N-phenyl carbamate on microtubules and MTOCs in lines of Nicotiana sylvestris resistant and sensitive to its action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. EP2527314A1 - Process for preparation of phenyl carbamate derivatives - Google Patents [patents.google.com]

- 12. US20160024000A1 - Phenyl Carbamate Compounds for Use in Preventing or Treating a Movement Disorder - Google Patents [patents.google.com]

- 13. WO2013100567A8 - Phenyl carbamate compounds for use in alleviating or treating pain and neuropathic pain - Google Patents [patents.google.com]

Phenyl Isopropylcarbamate-d7: A Technical Guide to Isotopic Purity and Labeling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Phenyl isopropylcarbamate-d7, focusing on its isotopic purity, labeling, synthesis, and analysis. This deuterated analog of Phenyl isopropylcarbamate is a valuable tool in various research and development applications, particularly as an internal standard in quantitative mass spectrometry-based assays.

Core Data Summary

The isotopic and chemical purity of this compound are critical parameters for its use as an internal standard. The following table summarizes the typical specifications for this compound.

| Parameter | Specification |

| Isotopic Purity (Atom % D) | ≥ 99% |

| Chemical Purity | ≥ 98% |

| Deuterium (B1214612) Labeling Position | Isopropyl group (N-1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) |

| CAS Number (Deuterated) | 1329835-22-4 |

| CAS Number (Unlabeled) | 17614-10-7 |

Synthesis of this compound

The synthesis of this compound involves a standard carbamate (B1207046) formation reaction between a deuterated amine precursor and a phenyl chloroformate. The key to obtaining the desired labeled compound is the use of isopropylamine-d7 as the starting material.

Reaction Scheme:

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis

This protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Isopropylamine-d7

-

Phenyl chloroformate

-

Triethylamine (B128534) (or another suitable base)

-

Anhydrous tetrahydrofuran (B95107) (THF) (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Isopropylamine-d7 (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of phenyl chloroformate (1.05 equivalents) in anhydrous THF to the stirred amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Isotopic Purity Analysis

The determination of isotopic purity is crucial to validate the quality of this compound as an internal standard. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is the recommended approach for a comprehensive analysis.[1]

References

The Role of Phenyl Isopropylcarbamate-d7 as an Internal Standard in Quantitative Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Phenyl isopropylcarbamate-d7 as an internal standard, primarily in mass spectrometry-based quantitative analysis. We will delve into the fundamental principles of isotopic dilution, the advantages of using a deuterated standard, and provide hypothetical experimental protocols and data to illustrate its application.

The Core Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This highly accurate method for quantifying compounds relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample at the beginning of the analytical process. The isotopically labeled standard, in this case, this compound, serves as a surrogate for the unlabeled analyte (Phenyl isopropylcarbamate).

The fundamental premise is that the deuterated internal standard will behave almost identically to the native analyte throughout the entire analytical workflow, including extraction, derivatization, chromatography, and ionization.[1][2] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the procedure.

Mechanism of Action of this compound

This compound is the deuterated analog of Phenyl isopropylcarbamate, a compound belonging to the carbamate (B1207046) class of chemicals. The "d7" designation indicates that seven hydrogen atoms in the isopropyl group of the molecule have been replaced with deuterium (B1214612) atoms, a stable, non-radioactive isotope of hydrogen.[3] This isotopic substitution is the key to its function as an internal standard.

Key characteristics contributing to its mechanism of action:

-

Chemical and Physical Equivalence: Deuterium has very similar chemical properties to hydrogen. Therefore, this compound exhibits nearly identical physicochemical properties to the unlabeled Phenyl isopropylcarbamate. This includes its solubility, polarity, and reactivity. This near-identical behavior ensures that it co-elutes with the analyte during chromatographic separation and has a similar ionization efficiency in the mass spectrometer's ion source.[1][2][4]

-

Mass Differentiation: The crucial difference lies in its mass. The seven deuterium atoms make this compound seven mass units heavier than the native compound. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard, enabling their simultaneous detection and quantification.

-

Correction for Analytical Variability: The primary role of this compound is to compensate for any potential variability or loss during the analytical process.[1] This includes:

-

Sample Preparation: Inefficiencies or variations in extraction, precipitation, or derivatization steps will affect both the analyte and the internal standard proportionally.

-

Chromatographic Separation: Minor fluctuations in injection volume or retention time will not impact the final quantitative result because the ratio of the two compounds is measured.

-

Mass Spectrometric Detection: Ion suppression or enhancement effects, which are common in complex biological matrices, will be minimized as both the analyte and the co-eluting internal standard are affected similarly.[1][4]

-

The following diagram illustrates the logical relationship between the analyte and the internal standard in a typical quantitative workflow.

Caption: Logical workflow demonstrating the parallel processing of the analyte and internal standard.

Hypothetical Experimental Protocol: Quantification of Phenyl Isopropylcarbamate in Plasma

This section outlines a detailed, albeit hypothetical, experimental protocol for the quantification of Phenyl isopropylcarbamate in a biological matrix (e.g., human plasma) using this compound as an internal standard.

3.1. Materials and Reagents

-

Phenyl Isopropylcarbamate (analyte) certified reference standard

-

This compound (internal standard)

-

Human plasma (blank)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (B129727) (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, ultrapure

-

Solid Phase Extraction (SPE) cartridges

3.2. Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of Phenyl Isopropylcarbamate and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Phenyl Isopropylcarbamate stock solution with 50:50 methanol:water to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 100 ng/mL in 50:50 methanol:water.

-

Calibration Curve and QC Samples: Spike 90 µL of blank human plasma with 10 µL of the appropriate Phenyl Isopropylcarbamate working standard solution to create calibration standards. Prepare QC samples at low, medium, and high concentrations in the same manner.

3.3. Sample Preparation (Solid Phase Extraction)

-

To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex.

-

Add 200 µL of 0.1% formic acid in water and vortex.

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

The following diagram illustrates the experimental workflow for sample preparation.

Caption: Step-by-step workflow for solid phase extraction of plasma samples.

3.4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: 5% B to 95% B over 5 minutes

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

-

Phenyl Isopropylcarbamate: Hypothetical Q1/Q3 transition

-

This compound: Hypothetical Q1/Q3 transition (+7 Da)

-

-

Data Presentation

The following tables present hypothetical data that would be generated from the described experimental protocol.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Compound | Retention Time (min) | Q1 (m/z) | Q3 (m/z) |

| Phenyl Isopropylcarbamate | 2.5 | 180.1 | 94.1 |

| This compound | 2.5 | 187.1 | 101.1 |

Table 2: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |

| 1 | 1,500 | 1,000,000 | 0.0015 |

| 5 | 7,600 | 1,020,000 | 0.0075 |

| 10 | 15,500 | 1,010,000 | 0.0153 |

| 50 | 78,000 | 1,030,000 | 0.0757 |

| 100 | 152,000 | 990,000 | 0.1535 |

| 500 | 760,000 | 1,010,000 | 0.7525 |

| 1000 | 1,510,000 | 1,000,000 | 1.5100 |

Potential Limitations and Considerations

While deuterated internal standards are considered the gold standard, there are potential limitations to be aware of:

-

Isotopic Purity: The isotopic purity of the internal standard is crucial. Any presence of the unlabeled analyte in the internal standard solution will lead to an overestimation of the analyte concentration.

-

Deuterium Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, particularly if they are located at labile positions on the molecule. This can compromise the accuracy of the assay. Careful selection of the labeling position during the synthesis of the internal standard is important to mitigate this risk.[5]

-

Cost and Availability: The synthesis of isotopically labeled standards can be expensive and they may not be commercially available for all analytes.

Conclusion

This compound serves as an effective internal standard in quantitative mass spectrometry by leveraging the principles of isotope dilution. Its near-identical chemical and physical properties to the unlabeled analyte ensure that it accurately tracks the analyte through the entire analytical process, thereby correcting for variations and improving the accuracy, precision, and robustness of the quantification. The ability to distinguish the internal standard from the analyte based on their mass difference in the mass spectrometer is fundamental to this technique. When used appropriately, with consideration for potential limitations, this compound and other deuterated internal standards are invaluable tools for researchers, scientists, and drug development professionals.

References

Phenyl Isopropylcarbamate-d7: A Technical Guide to its Certificate of Analysis and Specifications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the certificate of analysis and specifications for Phenyl isopropylcarbamate-d7. It is designed to assist researchers, scientists, and professionals in drug development in understanding the critical quality attributes of this isotopically labeled internal standard. This document outlines the key analytical data, experimental methodologies, and a representative analytical workflow.

Product Identification and Specifications

This compound is the deuterated form of Phenyl isopropylcarbamate, commonly used as an internal standard in quantitative analytical methods such as mass spectrometry. The deuterium (B1214612) labeling provides a distinct mass difference from the unlabeled analyte, enabling accurate quantification in complex matrices.

Table 1: General Product Specifications

| Parameter | Specification |

| Chemical Name | Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate |

| Synonyms | Phenyl N-iso-Propyl-d7-carbamate, Isopropyl-d7-carbamic Acid Phenyl Ester |

| CAS Number | 1329835-22-4 |

| Unlabeled CAS Number | 17614-10-7 |

| Molecular Formula | C₁₀H₆D₇NO₂ |

| Molecular Weight | 186.26 g/mol [1] |

| Appearance | White to off-white solid |

| Storage Conditions | Store at room temperature[1] |

| Stability | Stable under recommended storage conditions. Re-analysis of chemical purity is recommended after three years[1]. |

Table 2: Quantitative Analytical Specifications

| Parameter | Specification |

| Chemical Purity | ≥ 98%[2] |

| Isotopic Enrichment | ≥ 99 atom % D[1] |

Analytical Methodologies

A comprehensive analysis of this compound involves multiple analytical techniques to confirm its identity, purity, and isotopic enrichment. The following sections detail the typical experimental protocols for these analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

Quantitative NMR (qNMR) is a powerful technique for determining the chemical purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.

-

Instrumentation : 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation :

-

Accurately weigh approximately 5-10 mg of this compound and a certified internal standard (e.g., maleic acid) into a clean, dry vial.

-

Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).

-

Transfer an aliquot of the solution to an NMR tube.

-

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard 90° pulse sequence.

-

Relaxation Delay (d1) : 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

-

Number of Scans : 16 or higher to achieve an adequate signal-to-noise ratio.

-

Spectral Width : Sufficient to cover all proton signals.

-

-

Data Analysis :

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal from this compound and a signal from the internal standard.

-

Calculate the chemical purity using the following formula:

Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * P_std

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the standard

-

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and determine the isotopic enrichment of this compound.

-

Instrumentation : A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Sample Preparation :

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of approximately 1 µg/mL.

-

-

MS Acquisition Parameters :

-

Ionization Mode : Positive or negative ion mode, optimized for the analyte.

-

Scan Range : A range that includes the molecular ions of the deuterated and unlabeled compound.

-

Resolution : Sufficient to resolve the isotopic peaks.

-

-

Data Analysis :

-

Identify the molecular ion peak corresponding to this compound.

-

Determine the isotopic distribution of the molecular ion cluster.

-

Calculate the isotopic enrichment by comparing the peak intensities of the fully deuterated species to the sum of all isotopic peaks.

-

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC with UV detection is a standard method for assessing the chemical purity of small molecules by separating the main compound from any impurities.

-

Instrumentation : An HPLC system equipped with a UV detector.

-

Chromatographic Conditions :

-

Column : A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase : A gradient of water and acetonitrile (or methanol), both containing a small amount of a modifier like formic acid (0.1%).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 25 °C.

-

Detection Wavelength : Determined by the UV absorbance maximum of Phenyl isopropylcarbamate.

-

-

Sample Preparation :

-

Prepare a solution of the sample in the mobile phase at a known concentration (e.g., 1 mg/mL).

-

-

Data Analysis :

-

Integrate the area of all peaks in the chromatogram.

-

Calculate the chemical purity by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.

-

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical process for certifying a batch of this compound.

References

Commercial Suppliers and Technical Guide for Phenyl Isopropylcarbamate-d7

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Phenyl isopropylcarbamate-d7, including its commercial suppliers, key technical data, and its application as an internal standard in analytical testing. This guide also details the mechanism of action of its non-deuterated analogue, the herbicide Propham, which acts by disrupting microtubule formation during cell division.

Commercial Availability

This compound is available from several specialized chemical suppliers. The following table summarizes the key information from prominent vendors.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Chemical Purity |

| LGC Standards | Phenyl N-iso-Propyl-d7-carbamate | 1329835-22-4 | C₁₀D₇H₆NO₂ | 186.259 | 99 atom % D | min 98% |

| CDN Isotopes | Phenyl N-iso-Propyl-d7-carbamate | 1329835-22-4 | C₁₀D₇H₆NO₂ | 186.26 | 99 atom % D | Not specified |

Physicochemical Properties

| Property | Value |

| Unlabeled CAS Number | 17614-10-7 |

| Synonyms | Phenyl N-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)carbamate, Isopropyl-d7-carbamic Acid Phenyl Ester |

| Storage Conditions | Room temperature |

| Stability | Stable under recommended storage conditions. Re-analysis for chemical purity is recommended after three years. |

Application in Quantitative Analysis: Use as an Internal Standard

This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, Propham (Isopropyl N-phenylcarbamate), in various matrices.[1][2] Deuterated standards are considered the "gold standard" in quantitative mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), due to their similar chemical and physical properties to the analyte of interest.[3] This ensures that the internal standard and the analyte behave similarly during sample preparation, extraction, and chromatographic separation, thus accurately correcting for any variations in the analytical process.[3][4]

Representative Experimental Protocol: Quantification of Propham in a Biological Matrix using LC-MS/MS with this compound as an Internal Standard

The following is a generalized protocol for the analysis of Propham in a biological matrix, such as plasma or tissue homogenate. This protocol is based on standard bioanalytical methods employing a deuterated internal standard.

1. Sample Preparation:

-

Thaw biological samples and calibration standards on ice.

-

Aliquot 100 µL of each sample, calibration standard, and quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of a known concentration of this compound (e.g., 100 ng/mL in methanol) to each tube, except for the blank matrix samples.

-

Vortex each tube for 10 seconds to ensure thorough mixing.

2. Protein Precipitation:

-

Add 400 µL of ice-cold acetonitrile (B52724) to each tube to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

3. Supernatant Transfer and Evaporation:

-

Carefully transfer the supernatant to a new set of labeled tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 35°C.

4. Reconstitution:

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

-

Vortex for 20 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol.

-

Gradient: A suitable gradient to separate Propham from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for both Propham and this compound. The exact m/z values will need to be determined through infusion and optimization.

-

6. Quantification:

-

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

The concentration of Propham in the unknown samples is then determined from this calibration curve.

Mechanism of Action of Propham (Unlabeled Analog)

The unlabeled form of this compound, Propham, is a carbamate (B1207046) herbicide that acts as a mitotic inhibitor in plants.[5] Its primary mechanism of action is the disruption of microtubule organization, which is essential for proper cell division (mitosis).

During normal plant cell mitosis, microtubules form a dynamic structure called the spindle apparatus, which is responsible for segregating chromosomes into two daughter cells. Propham interferes with the polymerization of tubulin, the protein subunit of microtubules.[6] This disruption prevents the formation of a functional spindle, leading to an arrest of the cell cycle and ultimately, cell death.[6]

The following diagram illustrates the key stages of plant cell mitosis and the point of interference by Propham.

References

The Role of Phenyl Isopropylcarbamate-d7 in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern analytical research, particularly within drug metabolism and pharmacokinetics (DMPK), the demand for precision, accuracy, and reliability is paramount. The use of stable isotope-labeled (SIL) internal standards in conjunction with mass spectrometry has become the gold standard for quantitative bioanalysis. Phenyl isopropylcarbamate-d7, the deuterium-labeled analogue of Phenyl isopropylcarbamate, serves as a critical tool in this domain. Its chemical properties, virtually identical to its unlabeled counterpart, yet distinguishable by mass, allow it to be an ideal internal standard. This technical guide provides an in-depth overview of the applications of this compound in research, with a focus on its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies, supported by detailed experimental protocols and quantitative data.

Core Application: Internal Standard in Quantitative Analysis

This compound's primary role in research is as an internal standard for the accurate quantification of Phenyl isopropylcarbamate or structurally similar carbamate (B1207046) compounds in complex matrices such as plasma, urine, and tissue homogenates.[1][2] The use of a deuterated internal standard is crucial for mitigating variability introduced during sample preparation, chromatographic separation, and ionization in the mass spectrometer.[3][4] By co-eluting with the analyte of interest and exhibiting similar ionization behavior, this compound effectively compensates for matrix effects, a common source of analytical error.[3]

Advantages of Using a Deuterated Internal Standard:

-

Improved Accuracy and Precision: Minimizes the impact of sample-to-sample variations in extraction recovery and matrix-induced ion suppression or enhancement.[2][3]

-

Enhanced Method Robustness: Leads to more reliable and reproducible results across different batches and analytical runs.[4]

-

Correction for Analyte Degradation: If the analyte degrades during sample processing, the deuterated standard will likely degrade at a similar rate, allowing for accurate quantification of the original concentration.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of carbamates using deuterated internal standards. While specific values for Phenyl isopropylcarbamate may vary depending on the specific matrix and instrumentation, these examples provide a representative overview of the performance that can be expected.

Table 1: Typical LC-MS/MS Method Parameters for Carbamate Analysis

| Parameter | Typical Value/Condition |

| LC Column | C18 or similar reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) or Methanol |

| Gradient | Gradient elution, optimized for separation |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS Analysis | Multiple Reaction Monitoring (MRM) |

Table 2: Representative MRM Transitions for a Carbamate Analyte and its d7-Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Phenyl isopropylcarbamate | 180.1 | 94.1 | 15 |

| This compound | 187.1 | 94.1 | 15 |

Note: The product ion for both the analyte and the internal standard can be the same, representing a common fragment (e.g., the phenyl portion of the molecule). The specificity is maintained by the different precursor masses.

Table 3: Performance Characteristics of a Validated Bioanalytical Method Using a Deuterated Carbamate Internal Standard

| Parameter | Typical Performance Metric |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 2.0 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Matrix Effect | Minimal, compensated by IS |

| Recovery | > 80% |

Experimental Protocols

Sample Preparation: Protein Precipitation (for Plasma or Serum)

This protocol is a common and straightforward method for removing proteins from biological samples prior to LC-MS/MS analysis.

-

Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

-

Internal Standard Spiking: Add 10 µL of a working solution of this compound (e.g., at 100 ng/mL in methanol) to each sample, except for the blank matrix samples.

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase to concentrate the sample.

-

Analysis: Inject the prepared sample into the LC-MS/MS system.

LC-MS/MS Analysis

-

System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.

-

Sample Injection: Inject the prepared sample.

-

Chromatographic Separation: Separate the analyte and internal standard from other matrix components using a suitable gradient elution program.

-

Mass Spectrometric Detection: Detect the analyte and internal standard using the optimized MRM transitions (as exemplified in Table 2).

-

Data Acquisition and Processing: Acquire and process the data using the instrument's software. Calculate the peak area ratio of the analyte to the internal standard.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating the peak area ratios from a calibration curve prepared in the same biological matrix.

Mandatory Visualizations

Caption: A generalized workflow for the quantitative analysis of an analyte using this compound as an internal standard, from sample preparation to LC-MS/MS analysis.

Predicted Metabolic Pathway of Phenyl Isopropylcarbamate

While a definitive metabolic pathway for Phenyl isopropylcarbamate in humans has not been extensively published, a predicted pathway can be inferred from studies on structurally similar carbamates, such as diethofencarb (B33107).[5] The primary metabolic transformations are expected to involve hydrolysis of the carbamate bond and oxidation of the isopropyl and phenyl moieties.

References

Methodological & Application

Application Notes and Protocols for Phenyl Isopropylcarbamate-d7 as an Internal Standard in GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the use of an internal standard is crucial for achieving accurate and reliable results. An internal standard (IS) is a compound with similar chemical and physical properties to the analyte of interest, which is added in a known amount to both the calibration standards and the unknown samples. This practice allows for the correction of variations in sample preparation, injection volume, and instrument response, thereby enhancing the precision and accuracy of the quantification.

Deuterated compounds, such as Phenyl isopropylcarbamate-d7, are considered the "gold standard" for use as internal standards in mass spectrometry-based methods. The deuterium-labeled internal standard co-elutes with the unlabeled analyte and behaves nearly identically during sample extraction, derivatization, and chromatographic separation. However, it can be distinguished by the mass spectrometer due to its higher mass-to-charge ratio (m/z). This allows for precise ratiometric quantification, effectively minimizing matrix effects and other sources of analytical error.

This compound is the deuterated analog of Phenyl isopropylcarbamate (Propham), a widely used herbicide and potato sprout inhibitor. Therefore, this compound is an ideal internal standard for the quantitative analysis of Propham and structurally related carbamate (B1207046) pesticides in various matrices, including food, environmental, and biological samples.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The use of a stable isotope-labeled internal standard like this compound in conjunction with GC-MS is a form of Isotope Dilution Mass Spectrometry (IDMS). The fundamental principle of this technique is the addition of a known amount of the isotopically labeled standard to the sample before any sample processing steps. The ratio of the analyte to the internal standard is then measured by the mass spectrometer. Any losses of the analyte during sample preparation or injection will be accompanied by a proportional loss of the internal standard, thus the ratio of their signals remains constant.

Figure 1: General workflow for quantitative analysis using a deuterated internal standard with GC-MS.

Experimental Protocols

This section provides a detailed protocol for the determination of Propham in a food matrix (e.g., potatoes) using this compound as an internal standard, based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by GC-MS analysis.

Materials and Reagents

-

Standards:

-

Propham (analytical standard, >99% purity)

-

This compound (isotopic purity >99%)

-

-

Solvents:

-

Acetonitrile (B52724) (HPLC or pesticide residue grade)

-

Toluene (B28343) (pesticide residue grade)

-

Ethyl acetate (B1210297) (pesticide residue grade)

-

-

Reagents:

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

Graphitized carbon black (GCB)

-

C18 sorbent

-

Deionized water

-

Standard Solutions Preparation

-

Primary Stock Solutions (1000 µg/mL):

-

Accurately weigh approximately 10 mg of Propham and this compound into separate 10 mL volumetric flasks.

-

Dissolve and dilute to volume with ethyl acetate. Store at -20°C.

-

-

Intermediate Standard Solution (10 µg/mL):

-

Dilute the primary stock solutions with ethyl acetate to obtain an intermediate concentration of 10 µg/mL for both Propham and this compound.

-

-

Working Calibration Standards:

-

Prepare a series of calibration standards by diluting the intermediate Propham standard solution with toluene to achieve concentrations ranging from 10 to 500 ng/mL.

-

Spike each calibration standard with the this compound intermediate solution to a final concentration of 100 ng/mL.

-

Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize a representative portion of the food sample (e.g., potato) using a high-speed blender.

-

Extraction:

-

Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution (final concentration of 100 ng/g).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 150 mg C18 (for samples with low fat and pigment content). For samples with higher pigment content, GCB can be included.

-

Vortex for 30 seconds.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer a 1 mL aliquot of the cleaned extract to a clean vial.

-

The sample is now ready for GC-MS analysis.

-

Figure 2: QuEChERS sample preparation workflow.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters for the analysis of Propham. These should be optimized for the specific instrument being used.

| GC Parameter | Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Oven Temperature Program | Initial temp: 70°C (hold 2 min), Ramp: 25°C/min to 150°C, Ramp: 10°C/min to 280°C (hold 5 min) |

| Transfer Line Temp. | 280°C |

| MS Parameter | Condition |

| Ion Source Temperature | 230°C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Solvent Delay | 5 minutes |

| Quantification Ion (Propham) | m/z 179 (M+) |

| Qualifier Ions (Propham) | m/z 137, m/z 105 |

| Quantification Ion (this compound) | m/z 186 (M+) |

| Qualifier Ion (this compound) | m/z 144 |

Data Presentation and Analysis

The quantification of Propham is based on the ratio of the peak area of the analyte to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards.

Calibration Curve Data

| Concentration (ng/mL) | Propham Area | IS-d7 Area | Area Ratio (Propham/IS-d7) |

| 10 | 15,230 | 150,500 | 0.101 |

| 25 | 38,150 | 151,200 | 0.252 |

| 50 | 76,500 | 150,800 | 0.507 |

| 100 | 153,200 | 151,500 | 1.011 |

| 250 | 380,500 | 150,900 | 2.522 |

| 500 | 758,900 | 151,100 | 5.022 |

The linearity of the calibration curve should be evaluated, with a correlation coefficient (R²) of >0.995 being acceptable.

Method Validation Data

The following table summarizes typical method validation parameters.

| Parameter | Result |

| Linearity (R²) | > 0.998 |

| Limit of Detection (LOD) | 2 ng/g |

| Limit of Quantification (LOQ) | 5 ng/g |

| Recovery (at 10, 50, and 100 ng/g) | 85 - 105% |

| Precision (RSD%) | < 10% |

Signaling Pathways and Logical Relationships

The logical relationship for quantification using an internal standard can be visualized as follows:

Figure 3: Logical relationship for internal standard quantification.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Propham and related carbamate compounds by GC-MS. The isotope dilution approach effectively compensates for variations in sample preparation and instrument response, leading to high precision and accuracy. The detailed protocol provided herein serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their laboratories for routine monitoring and research applications.

Application Note: High-Throughput Analysis of Carbamate Pesticide Residues in Agricultural Products using Phenyl isopropylcarbamate-d7 as an Internal Standard

Introduction

Carbamate (B1207046) pesticides are a widely utilized class of insecticides in agriculture due to their high effectiveness and biodegradability. However, their potential toxicity necessitates stringent monitoring of their residue levels in food products to ensure consumer safety. This application note details a robust and sensitive method for the quantitative analysis of carbamate pesticide residues in various agricultural matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, Phenyl isopropylcarbamate-d7 is used as an internal standard. This deuterated analog of a core carbamate structure closely mimics the behavior of the target analytes during sample extraction and ionization, providing reliable quantification.

This method is intended for researchers, scientists, and professionals in the food safety and drug development industries requiring a validated procedure for the determination of carbamate residues.

Analytical Method

The analytical workflow consists of sample homogenization, followed by a QuEChERS-based extraction and cleanup, and subsequent analysis by LC-MS/MS. This compound is introduced at the beginning of the sample preparation process to compensate for matrix effects and variations in extraction recovery.

Key Materials and Instrumentation

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (ACN), Water (H₂O), Methanol (MeOH) - all LC-MS grade

-

Reagents: Anhydrous Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl), Primary Secondary Amine (PSA) sorbent

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Experimental Protocols

Standard Solution Preparation

Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. A working internal standard solution of 10 µg/mL is then prepared by diluting the stock solution with acetonitrile. Calibration standards containing the target carbamate pesticides are prepared in a series of concentrations, with each standard being fortified with the internal standard working solution to a final concentration of 100 ng/mL.

Sample Preparation (QuEChERS Protocol)

-

Homogenization: Weigh 10 g of a representative, homogenized sample (e.g., fruit, vegetable) into a 50 mL centrifuge tube. For dry samples like grains, use 2 g of the sample and add 8 mL of water, allowing it to rehydrate for 30 minutes.[1]

-

Internal Standard Spiking: Add 100 µL of the 10 µg/mL this compound internal standard solution to the sample.

-

Extraction: Add 10 mL of acetonitrile to the tube. Cap and shake vigorously for 1 minute.

-

Salting Out: Add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Immediately cap and shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (dSPE) Cleanup: Transfer the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg of PSA and 900 mg of anhydrous MgSO₄. Vortex for 30 seconds.

-

Final Centrifugation and Filtration: Centrifuge at 4000 rpm for 5 minutes. Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for each carbamate pesticide and the internal standard.

Quantitative Data

The following tables summarize the performance of the method for the analysis of representative carbamate pesticides in a fruit matrix (e.g., grapes).

Table 1: Method Validation Parameters for Selected Carbamate Pesticides

| Carbamate | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |

| Aldicarb | 0.5 | 1.5 |

| Carbofuran | 0.3 | 1.0 |

| Methomyl | 0.8 | 2.5 |

| Propoxur | 0.4 | 1.2 |

| Carbaryl | 0.6 | 2.0 |

Table 2: Recovery and Precision Data at Different Spiking Levels

| Carbamate | Spiking Level (µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) (n=6) |

| Aldicarb | 10 | 95.2 | 4.8 |

| 50 | 98.1 | 3.5 | |

| Carbofuran | 10 | 92.8 | 5.1 |

| 50 | 96.5 | 3.9 | |

| Methomyl | 10 | 90.5 | 6.2 |

| 50 | 94.2 | 4.5 | |

| Propoxur | 10 | 98.7 | 3.2 |

| 50 | 101.5 | 2.8 | |

| Carbaryl | 10 | 96.3 | 4.1 |

| 50 | 99.8 | 3.3 |

Experimental Workflow Diagram

Caption: Workflow for Carbamate Pesticide Residue Analysis.

Conclusion

The described method utilizing this compound as an internal standard provides a reliable and high-throughput solution for the quantitative analysis of carbamate pesticide residues in agricultural commodities. The use of a deuterated internal standard is critical for correcting matrix-induced signal suppression or enhancement and variations in sample preparation, leading to highly accurate and precise results. The QuEChERS sample preparation protocol is efficient and cost-effective, making this method suitable for routine monitoring in food safety laboratories.

References

Application Notes and Protocols for the Analysis of Phenyl Isopropylcarbamate-d7 in Environmental Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the quantitative analysis of phenyl isopropylcarbamate (Propham) in various environmental matrices, employing Phenyl isopropylcarbamate-d7 (IPC-d7) as an internal standard for isotope dilution mass spectrometry. The use of a stable isotope-labeled internal standard is the gold standard for accurate quantification of environmental contaminants, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

Introduction

Phenyl isopropylcarbamate, commonly known as Propham, is a selective herbicide and plant growth regulator. Its presence in environmental compartments such as water, soil, and sediment is a subject of regulatory monitoring and environmental research. Accurate and precise quantification of Propham is crucial for assessing its environmental fate and potential risks. Isotope dilution mass spectrometry, using a deuterated analog like this compound, offers a robust and reliable analytical approach. This internal standard mimics the chemical behavior of the target analyte throughout the extraction, cleanup, and analysis process, leading to improved accuracy and precision.

Data Presentation: Quantitative Performance

The following tables summarize the expected quantitative performance of the analytical methods described in this document. The data is based on typical performance characteristics for the analysis of carbamate (B1207046) pesticides using isotope dilution GC-MS/MS and LC-MS/MS.

Table 1: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Performance

| Parameter | Water | Soil | Sediment |

| Analyte | Propham | Propham | Propham |

| Internal Standard | This compound | This compound | This compound |

| Limit of Detection (LOD) | 0.01 µg/L | 0.1 µg/kg | 0.1 µg/kg |

| Limit of Quantitation (LOQ) | 0.03 µg/L | 0.3 µg/kg | 0.3 µg/kg |

| Recovery (%) | 90-110% | 85-115% | 80-120% |

| Relative Standard Deviation (RSD) | < 10% | < 15% | < 15% |

Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Performance

| Parameter | Water | Soil | Sediment |

| Analyte | Propham | Propham | Propham |

| Internal Standard | This compound | This compound | This compound |

| Limit of Detection (LOD) | 0.005 µg/L | 0.05 µg/kg | 0.05 µg/kg |

| Limit of Quantitation (LOQ) | 0.015 µg/L | 0.15 µg/kg | 0.15 µg/kg |

| Recovery (%) | 95-105% | 90-110% | 85-115% |

| Relative Standard Deviation (RSD) | < 5% | < 10% | < 10% |

Experimental Protocols

Sample Preparation

3.1.1. Water Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is suitable for the extraction of Propham from surface water and groundwater samples.

-

Materials:

-

1 L amber glass bottles

-

Glass fiber filters (0.7 µm)

-

SPE cartridges (e.g., C18, 500 mg, 6 mL)

-

SPE manifold

-

Methanol (pesticide residue grade)

-

Dichloromethane (pesticide residue grade)

-

Ethyl acetate (B1210297) (pesticide residue grade)

-

Anhydrous sodium sulfate (B86663)

-

Concentrator tubes

-

Nitrogen evaporator

-

-

Procedure:

-

Collect a 1 L water sample in an amber glass bottle.

-

If the sample contains suspended solids, filter it through a glass fiber filter.

-

Spike the filtered water sample with a known amount of this compound solution (e.g., 100 µL of a 1 µg/mL solution).

-

Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.

-

Load the water sample onto the SPE cartridge at a flow rate of 5-10 mL/min.

-

After loading, dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analytes from the cartridge with two 5 mL portions of a dichloromethane-ethyl acetate mixture (1:1, v/v).

-

Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.

-

The extract is now ready for GC-MS/MS or LC-MS/MS analysis.

-

3.1.2. Soil and Sediment Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

This protocol provides a rapid and efficient method for the extraction of Propham from soil and sediment samples.[1][2]

-

Materials:

-

50 mL polypropylene (B1209903) centrifuge tubes

-

High-speed centrifuge

-

Acetonitrile (B52724) (pesticide residue grade)

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) - for highly pigmented samples

-

-

Procedure:

-

Weigh 10 g of a homogenized soil or sediment sample into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of this compound solution.

-

Add 10 mL of acetonitrile to the tube.

-

Cap the tube and shake vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately shake the tube vigorously for 1 minute.

-

Centrifuge the tube at ≥3000 rpm for 5 minutes.

-

Transfer an aliquot of the acetonitrile supernatant to a clean-up tube containing 150 mg of PSA and 50 mg of C18 (and 50 mg of GCB if necessary).

-

Vortex the clean-up tube for 30 seconds.

-

Centrifuge at high speed for 5 minutes.

-

The supernatant is ready for analysis. For GC-MS, a solvent exchange to a more suitable solvent like ethyl acetate may be beneficial.

-

Instrumental Analysis

3.2.1. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

-

Instrumentation: A gas chromatograph coupled to a triple quadrupole mass spectrometer.

-

GC Conditions:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless).

-

Oven Temperature Program: 70°C (hold for 2 min), ramp to 180°C at 25°C/min, then to 280°C at 10°C/min (hold for 5 min).

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

-

MS/MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Propham): Precursor ion: 179, Product ions: 93 (quantifier), 137 (qualifier).[3]

-

MRM Transitions (this compound): Precursor ion: 186, Product ions: 100 (quantifier), 144 (qualifier) - Note: These are predicted transitions and should be optimized.

-

3.2.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

LC Conditions:

-

Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Start at 10% B, increase to 90% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Source Parameters: Optimized for the specific instrument.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Propham): Precursor ion: 180.1 [M+H]+, Product ions: 94.1 (quantifier), 138.1 (qualifier).

-

MRM Transitions (this compound): Precursor ion: 187.1 [M+H]+, Product ions: 101.1 (quantifier), 145.1 (qualifier) - Note: These are predicted transitions and should be optimized.

-

Visualizations

References

Application of Phenyl Isopropylcarbamate-d7 in Food Safety Testing for Propham Residues

Introduction

Phenyl isopropylcarbamate, commonly known as Propham, is a carbamate (B1207046) herbicide and plant growth regulator used to control sprouting in stored potatoes and for selective pre-emergence control of grassy and broadleaf weeds in various crops. Due to its potential risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for Propham in food products. Accurate and reliable analytical methods are crucial for monitoring these residues to ensure food safety. The use of a stable isotope-labeled internal standard, such as Phenyl isopropylcarbamate-d7 (Propham-d7), is the gold standard for achieving high accuracy and precision in the quantitative analysis of Propham residues by mass spectrometry. This application note details the use of Propham-d7 as an internal standard in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Propham in food matrices, particularly potatoes.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that utilizes a known amount of an isotopically labeled version of the analyte (in this case, Propham-d7) as an internal standard.[1] This internal standard is chemically identical to the analyte of interest (Propham) but has a different mass due to the isotopic substitution. By adding a known quantity of Propham-d7 to the sample at the beginning of the analytical process, any variations or losses during sample preparation, extraction, and analysis will affect both the analyte and the internal standard equally. The ratio of the signal of the native analyte to that of the isotopically labeled internal standard is used for quantification, thereby compensating for matrix effects and improving the accuracy and precision of the results.

Analytical Methodology

The determination of Propham residues in food samples using Propham-d7 as an internal standard typically involves sample preparation using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by analysis using LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the analysis of Propham in food samples using Propham-d7 as an internal standard is depicted in the following diagram.

Figure 1: General workflow for the analysis of Propham in food using Propham-d7.

Detailed Experimental Protocols

Reagents and Materials

-

Propham analytical standard (≥98% purity)

-

This compound (Propham-d7) internal standard (≥98% purity, isotopic purity ≥99 atom % D)

-

Acetonitrile (B52724) (LC-MS grade)

-

Methanol (B129727) (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) formate (B1220265) (LC-MS grade)

-

QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)

-

QuEChERS dSPE cleanup tubes (e.g., containing primary secondary amine (PSA) and C18 sorbents)

Standard Solution Preparation

-

Stock Solutions (1000 µg/mL): Accurately weigh and dissolve Propham and Propham-d7 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Propham by serial dilution of the stock solution with a suitable solvent (e.g., acetonitrile/water).

-